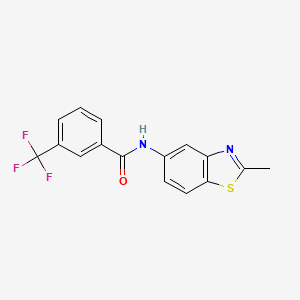
N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of 2-methyl-1,3-benzothiazole: This can be achieved by the cyclization of o-aminothiophenol with acetic acid.
Introduction of the trifluoromethyl group: This step involves the reaction of 3-bromobenzotrifluoride with the 2-methyl-1,3-benzothiazole derivative under suitable conditions.
Amidation reaction: The final step involves the reaction of the intermediate with benzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed study and experimental validation.
類似化合物との比較
Similar Compounds
- N-(2-methyl-1,3-benzothiazol-5-yl)-3-(chloromethyl)benzamide
- N-(2-methyl-1,3-benzothiazol-5-yl)-3-(methyl)benzamide
- N-(2-methyl-1,3-benzothiazol-5-yl)-3-(fluoromethyl)benzamide
Uniqueness
N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. This group can influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets.
生物活性
N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C14H11F3N2S
- Molecular Weight : 336.33 g/mol
- CAS Number : 406194-70-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on different biological systems.
Anticancer Properties
Several studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via p53 activation |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest and apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells through the activation of the p53 pathway and caspase cascades, leading to programmed cell death.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in various cancer cell lines, thus preventing further proliferation.
- Inhibition of Key Enzymes : Studies suggest that it may inhibit certain enzymes involved in cancer progression, although specific targets remain to be fully elucidated.
Study 1: Antitumor Activity Evaluation
In a study published in Molecular Pharmacology, this compound was evaluated against a panel of human cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 15 µM across different cell types. The study concluded that the compound's mechanism involves both apoptotic pathways and direct inhibition of cellular proliferation .
Study 2: Neurotoxicity Assessment
A separate investigation assessed the neurotoxic potential of benzothiazole derivatives, including the target compound. The results indicated no significant neurotoxicity at therapeutic doses, suggesting a favorable safety profile for further development in clinical settings .
特性
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c1-9-20-13-8-12(5-6-14(13)23-9)21-15(22)10-3-2-4-11(7-10)16(17,18)19/h2-8H,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBPYUFBHWUZPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














